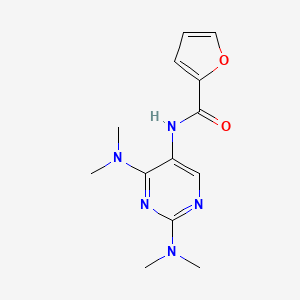
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). It has been shown to have anticancer effects by inducing synthetic lethality in tumor cells with defects in DNA repair pathways.
Scientific Research Applications
Synthesis and Biological Activity
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide serves as a precursor in the synthesis of compounds with significant antiprotozoal and antibacterial activities. For instance, derivatives of this compound have been synthesized and evaluated for their activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, and Plasmodium falciparum, responsible for malaria. These derivatives showed potent in vitro and in vivo activities, highlighting the compound's role in developing new therapeutic agents (Ismail et al., 2004).
Furthermore, compounds synthesized from N-(2,4-bis(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide displayed antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings indicate its utility in creating new antimicrobial agents, which could be crucial in the fight against drug-resistant bacterial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Material Science and Chemical Sensors
The compound also finds applications in material science and the development of chemical sensors. Its derivatives have been incorporated into novel fluorescent materials with potential use in sensing applications. For example, derivatives exhibiting solid-state fluorescence and solvatochromism have been synthesized, indicating their potential as components in optical materials and sensors for detecting changes in their environment (Yan et al., 2017).
properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-17(2)11-9(8-14-13(16-11)18(3)4)15-12(19)10-6-5-7-20-10/h5-8H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAHAQBRVXNPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CO2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

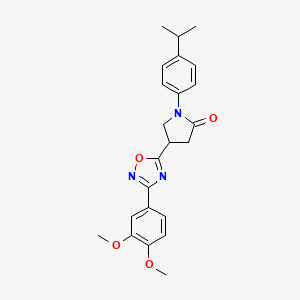
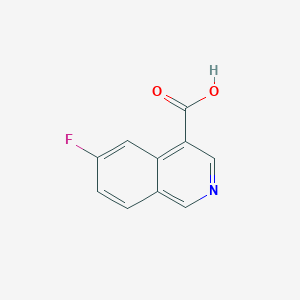
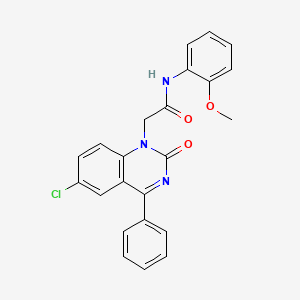

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2719752.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B2719753.png)
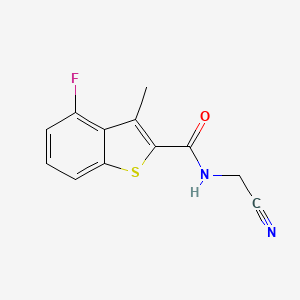
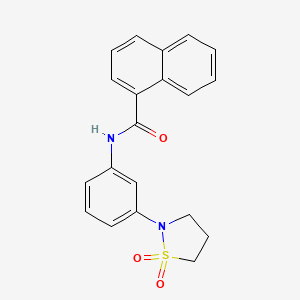

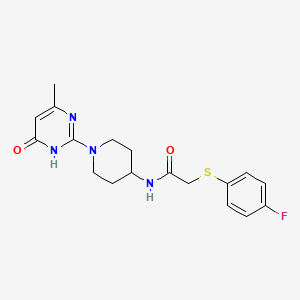



![4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2719768.png)